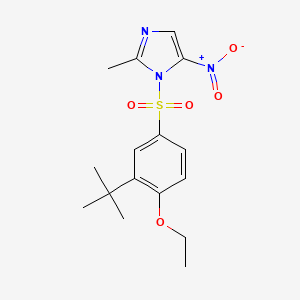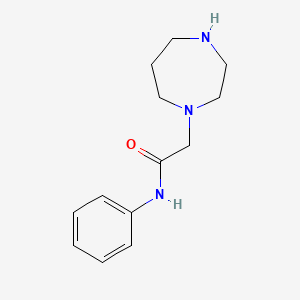![molecular formula C11H13NO3S B7459926 2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid](/img/structure/B7459926.png)
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known by its chemical name, tiagabine, and is a GABA reuptake inhibitor.
Mechanism of Action
The mechanism of action of tiagabine involves the inhibition of the GABA transporter, which leads to an increase in the concentration of GABA in the synaptic cleft. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By increasing the concentration of GABA, tiagabine can reduce neuronal excitability and prevent seizures.
Biochemical and Physiological Effects
Tiagabine has been shown to have a range of biochemical and physiological effects. It can increase the concentration of GABA in the brain, which can lead to a reduction in neuronal excitability. Tiagabine has also been shown to increase the threshold for seizure activity, making it an effective anticonvulsant. In addition, tiagabine has been shown to have anxiolytic and antidepressant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of tiagabine is its specificity for the GABA transporter. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, tiagabine can also have off-target effects, which can complicate the interpretation of experimental results. Another limitation of tiagabine is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for tiagabine research. One area of interest is the development of more potent and selective GABA transporter inhibitors. Another area of interest is the use of tiagabine in the treatment of addiction. Tiagabine has been shown to reduce the reinforcing effects of drugs of abuse, making it a promising candidate for the treatment of addiction. Finally, tiagabine has also been investigated for its potential use in the treatment of neuropathic pain.
Synthesis Methods
The synthesis of tiagabine involves the condensation of 2-(2-oxo-1-pyrrolidinyl) acetic acid with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid methyl ester. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then hydrolyzed to obtain tiagabine.
Scientific Research Applications
Tiagabine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anticonvulsant properties and is used in the treatment of epilepsy. Tiagabine has also been investigated for its potential use in the treatment of anxiety disorders, depression, and addiction.
properties
IUPAC Name |
2-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-12(6-10(13)14)11(15)9-5-7-3-2-4-8(7)16-9/h5H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMWWBFEFGRQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC2=C(S1)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-N-methylglycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Methoxyphenyl)piperazin-1-yl]-[3-methyl-1-(2-methylphenyl)thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B7459866.png)
![4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7459867.png)
![4-Hydroxy-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7459875.png)


![4-[(4-Methyl-3-nitrobenzoyl)amino]butanoic acid](/img/structure/B7459890.png)

![2-Chloro-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7459902.png)




